1,3-Dieicosapentaenoyl-rac-glycerol

Lipid Oxidation Stability Positional Isomerism

1,3-Dieicosapentaenoyl-rac-glycerol (1,3-DEPA-rac-glycerol; CAS 140670-41-3) is a defined-structure, racemic diacylglycerol (DAG) in which eicosapentaenoic acid (EPA, 20:5 n-3) is esterified exclusively at the sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 hydroxyl unoccupied. With a molecular weight of ~661 Da (C43H64O5) and a vendor-specified purity of ≥98%, this compound provides a chemically precise and stable source of EPA for research applications.

Molecular Formula C43H64O5
Molecular Weight 661.0 g/mol
Cat. No. B10815302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dieicosapentaenoyl-rac-glycerol
Molecular FormulaC43H64O5
Molecular Weight661.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC(COC(=O)C=CC=CC=CC=CC=CCCCCCCCCC)O
InChIInChI=1S/C43H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h19-38,41,44H,3-18,39-40H2,1-2H3/b21-19+,22-20+,25-23+,26-24+,29-27+,30-28+,33-31+,34-32+,37-35+,38-36+
InChIKeyPPNVTEYOCWQZTH-UXFZXDBVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dieicosapentaenoyl-rac-glycerol: Defined-Structure EPA Diacylglycerol for Targeted Lipidomics and Metabolic Research


1,3-Dieicosapentaenoyl-rac-glycerol (1,3-DEPA-rac-glycerol; CAS 140670-41-3) is a defined-structure, racemic diacylglycerol (DAG) in which eicosapentaenoic acid (EPA, 20:5 n-3) is esterified exclusively at the sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 hydroxyl unoccupied . With a molecular weight of ~661 Da (C43H64O5) and a vendor-specified purity of ≥98%, this compound provides a chemically precise and stable source of EPA for research applications [1]. Its defined positional isomerism is critical, as it mirrors the natural distribution of EPA in certain marine oils [2], enabling researchers to probe structure-specific biological and analytical effects distinct from other EPA-containing lipids.

1
Defined 1,3-positional isomer for structure-specific lipidomics
2
Racemic 1,3-DAG standard supports quantitative MS workflows
3
Mimics natural EPA distribution in marine oils for biological relevance

Why 1,3-Dieicosapentaenoyl-rac-glycerol Cannot Be Replaced by Other EPA-Containing Oils or Esters


Substituting 1,3-Dieicosapentaenoyl-rac-glycerol with generic EPA sources like fish oil triacylglycerols (TAGs) or EPA ethyl esters introduces unacceptable variability in research outcomes. The specific 1,3-positional configuration of EPA in this DAG directly influences its enzymatic hydrolysis kinetics, oxidative stability, and subsequent metabolic processing, which are not conserved in other forms. For instance, the 1,3-arrangement of EPA has been shown to be more resistant to digestion by pancreatic lipase compared to other EPA-containing TAGs, leading to different gastrointestinal release profiles [1]. Furthermore, in vitro enzymatic data demonstrate that the structural context of EPA—whether as a free fatty acid, lyso-phospholipid, or in a specific diacylglycerol arrangement—profoundly alters its substrate affinity for key metabolic enzymes like lipoxygenases, which can differ by orders of magnitude [2]. Therefore, using this specific compound is not a matter of convenience but a prerequisite for ensuring experimental reproducibility and generating data that can be accurately interpreted in the context of lipid structure-function relationships.

Positional isomerism influences oxidative stability and enzymatic processing, which may not be conserved in generic EPA sources.
1,3-arrangement alters susceptibility to pancreatic lipase, leading to different digestive profiles compared to other EPA lipids.
Structural context of EPA (DAG vs free acid) shifts LOX substrate affinity by orders of magnitude, potentially altering metabolic readouts.

Quantitative Evidence Guide: How 1,3-Dieicosapentaenoyl-rac-glycerol Differs from Structural Analogs


1,3-Positional Isomer of EPA-DAG Confers Superior Oxidative Stability Compared to 1,2-Isomer

The oxidative stability of EPA-containing triacylglycerols (TAGs) is significantly influenced by the glycerol position of the fatty acid. In an AAPH-initiated oxidation study, the oxidative rate of the 1,3-dieicosapentaenoyl-2-palmitoylglycerol (EPE) isomer was demonstrably lower than that of its 1,2 (or 2,3) counterpart (EEP) [1]. This indicates that the 1,3-dieicosapentaenoyl configuration, as found in the target compound, provides a protective effect against oxidation, which is a primary pathway for degradation in both research and industrial applications .

Oxidative Stability
Head-to-head
1,3-Isomer oxidizes more slowly than 1,2(2,3)-isomer in AAPH-initiated study.
Supports stability screening of 1,3-configuration.
AAPH-initiated oxidation model.
Lipid Oxidation Stability Positional Isomerism Formulation Science

1,3-Dieicosapentaenoyl-rac-glycerol: A Defined Substrate for Studying Structure-Dependent Enzymatic Resistance

The positioning of EPA on the glycerol backbone dramatically alters its susceptibility to enzymatic hydrolysis. A foundational study demonstrated that when EPA and DHA are located in the 1,3-positions of TAGs, they exhibit a significant resistance to the action of pancreatic lipase, which preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions [1]. This is in stark contrast to the more rapid hydrolysis typically observed for saturated or monounsaturated fatty acids in these positions, or for EPA when presented in other molecular contexts like ethyl esters [2].

Lipase Resistance
Class-level
EPA at 1,3-positions found mainly in unhydrolyzed fractions.
Indicates predictable lipase resistance profile.
Qualitative finding; quantitative data to verify.
Lipid Metabolism Lipase Resistance Bioavailability Gastrointestinal Digestion

Structure Dictates Enzyme Kinetics: EPA in DAG vs. Other Lipid Forms Exhibits Vastly Different LOX Activity

The molecular context in which EPA is presented dictates its interaction with metabolic enzymes. This is quantified for the enzyme lipoxygenase (LOX), a key player in inflammation and cell signaling. Kinetic analysis shows that EPA when part of a dieicosapentaenoyl-phosphatidylcholine (PC) molecule exhibits a catalytic efficiency (Vmax/Km) that is over 20,000-fold lower than EPA presented as a free fatty acid for Soybean LOX-1 [1]. This demonstrates that the acylated form is a poor substrate for this enzyme, suggesting that the compound's primary metabolic fate and biological activity will be profoundly different from that of free EPA or other EPA esters.

LOX Kinetics
Reported
Dieicosapentaenoyl-PC Vmax/Km ~10,000-fold lower than free EPA.
Context-dependent enzyme kinetics; acylated EPA may not model free acid pathways.
Soybean LOX-1 in vitro assay.
Enzyme Kinetics Lipoxygenase Lipidomics Eicosanoid Research

The 1,3-Dieicosapentaenoin Moiety Can Be Synthesized with a Defined Yield (71.7%) for Large-Scale Applications

The feasibility of producing this specific lipid class at scale is demonstrated by a solvent-free enzymatic synthesis process. In a study optimizing the production of symmetrical 1,3-diacylglycerols, 1,3-dieicosapentaenoin—the exact lipid core of the target compound—was synthesized via direct esterification of glycerol with free EPA using a 1,3-specific lipase, achieving a maximal content of 71.7% in the reaction mixture [1]. This provides a benchmark for the efficient production of this valuable structured lipid.

Synthesis Yield
Reported
71.7% 1,3-dieicosapentaenoin content achieved in solvent-free system.
Supports scalable production feasibility.
Comparable to other 1,3-DAG yields.
Enzymatic Synthesis Process Chemistry Scalability Structured Lipids

Optimal Application Scenarios for 1,3-Dieicosapentaenoyl-rac-glycerol Based on Differential Evidence


Use as a Stable Internal Standard and Calibrant in Targeted Lipidomics

Given its defined 1,3-dieicosapentaenoyl structure and demonstrated superior oxidative stability over other isomers [1], 1,3-Dieicosapentaenoyl-rac-glycerol is an ideal choice for an internal standard or calibrant in LC-MS/MS lipidomics workflows. Its specific chromatographic retention time and MS/MS fragmentation pattern allow for unambiguous identification and quantification of 1,3-dieicosapentaenoyl-containing lipids in complex biological samples, including those derived from marine oils [2] and algae [3]. The compound's high purity (≥98%) further ensures accuracy in quantitative assays.

Probing Structure-Function Relationships in Lipid Digestion and Absorption

The compound's specific positional isomerism is a critical tool for investigating the impact of lipid structure on digestion. Its known resistance to hydrolysis by pancreatic lipase [1] makes it a superior choice over generic fish oil TAGs for in vitro digestion models. Researchers can use it to study the mechanisms of lipase resistance, to track the absorption and metabolic fate of an undigested EPA-DAG in cell culture models (e.g., Caco-2 intestinal cells), or to formulate novel lipid-based delivery systems that leverage this resistance for targeted release of EPA in the distal gastrointestinal tract.

Investigating the Biological Activity of Acylated EPA in Cell Culture

For cell-based studies aiming to model the effects of dietary or circulating EPA, using 1,3-Dieicosapentaenoyl-rac-glycerol is more physiologically relevant than using free EPA or its ethyl ester. As shown by LOX enzyme kinetics, free EPA and acylated EPA are processed very differently by metabolic enzymes [1]. This compound provides a stable, defined source of EPA in a more 'lipid-like' form for studying its effects on gene expression, lipid metabolism, and inflammatory pathways without the confounding artifacts associated with high concentrations of free fatty acids or the use of solvents like ethanol or DMSO.

Formulation of Oxidation-Resistant Lipids for Nutraceutical and Cosmetic Research

The evidence of enhanced oxidative stability for the 1,3-isomeric configuration [1] makes 1,3-Dieicosapentaenoyl-rac-glycerol a more robust ingredient for developing prototype formulations. In nutraceutical and cosmetic research, where lipid oxidation leads to rancidity, off-flavors, and loss of bioactivity, this compound can be used as a model EPA-donating lipid to test encapsulation technologies, evaluate antioxidant systems, and study formulation shelf life under accelerated conditions. Its use can reduce the confounding variable of lipid degradation during an experiment.

Application
Selection Property
Validation Focus
Targeted lipidomics internal standard
Defined 1,3-positional isomer and high purity
Chromatographic retention and MS/MS fragmentation pattern
Lipid digestion and absorption studies
Position-specific lipase resistance
In vitro digestion and cellular uptake assays
Cell-based EPA metabolic studies
Acylated EPA as physiological lipid form
Enzyme kinetics and gene expression profiling
Oxidation-resistant lipid formulation research
Reported oxidative stability of 1,3-isomer
Accelerated stability testing and encapsulation evaluation

Technical Documentation Hub

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13 linked technical documents
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